molecular formula C18H15N3OS B1413599 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 1823194-61-1

3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B1413599
CAS No.: 1823194-61-1
M. Wt: 321.4 g/mol
InChI Key: QFXYSFWTUQELNK-UHFFFAOYSA-N
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Description

3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound featuring a complex structure that includes an aniline group, a pyridine ring, and a thiazole ring

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.

Mode of Action

Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell growth and differentiation.

Biochemical Pathways

These pathways are involved in cell cycle regulation, apoptosis, and cell differentiation .

Result of Action

Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, thereby limiting tumor growth. DNA cleavage can lead to cell death, providing a potential mechanism for the cytotoxic effects of these compounds.

Biochemical Analysis

Biochemical Properties

3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and tyrosine kinases. These interactions often result in the inhibition of enzyme activity, which can lead to the modulation of cell cycle progression and apoptosis . The compound’s ability to bind to these enzymes is primarily due to its thiazole ring, which facilitates strong binding interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can alter gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular metabolism and function . For instance, it can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and tyrosine kinases, inhibiting their activity. This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell survival and proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.

    Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, such as a Suzuki coupling, where a pyridine boronic acid is coupled with a halogenated thiazole derivative.

    Aniline Substitution: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated intermediate.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the enone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridine rings, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aniline or pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-1-(4-chlorophenyl)-prop-2-en-1-one
  • 3-Anilino-1-(4-methylphenyl)-prop-2-en-1-one
  • 3-Anilino-1-(4-pyridin-3-yl)-prop-2-en-1-one

Uniqueness

Compared to similar compounds, 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is unique due to the presence of both a pyridine and a thiazole ring in its structure. This combination of heterocycles provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-5-10-19-12-14)16(22)9-11-20-15-7-3-2-4-8-15/h2-12,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYSFWTUQELNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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